molecular formula C12H10F3NO B13034950 3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile

3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile

Cat. No.: B13034950
M. Wt: 241.21 g/mol
InChI Key: RWEDRWVXWFHVAQ-UHFFFAOYSA-N
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Description

3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile is an organic compound with the molecular formula C12H10F3NO. It belongs to the class of trifluoromethylbenzenes, which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nitrile compound under specific conditions. One common method involves the use of ethyl alpha-bromoacetate and zinc in tetrahydrofuran to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as reaction, purification, and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitrile and trifluoromethyl groups makes it a versatile intermediate for various synthetic and industrial processes .

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

3-oxo-4-[4-(trifluoromethyl)phenyl]pentanenitrile

InChI

InChI=1S/C12H10F3NO/c1-8(11(17)6-7-16)9-2-4-10(5-3-9)12(13,14)15/h2-5,8H,6H2,1H3

InChI Key

RWEDRWVXWFHVAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)CC#N

Origin of Product

United States

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